molecular formula C23H32N4O2S B12585426 N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide

Cat. No.: B12585426
M. Wt: 428.6 g/mol
InChI Key: AHWFJADGTHDGHA-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a benzimidazole moiety, and a piperidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using 2,6-dimethylpiperidine and an appropriate electrophile.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the benzimidazole derivative with a suitable thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may modulate neurotransmitter activity, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-2-(4-methoxyphenyl)acetamide
  • N-Cycloheptyl-2-phenylacetamide
  • N-(2-chloro-6-methylphenyl)acetamide

Uniqueness

N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is unique due to its combination of a benzimidazole core, a piperidine ring, and a cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H32N4O2S

Molecular Weight

428.6 g/mol

IUPAC Name

N-cyclopentyl-2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H32N4O2S/c1-16-8-7-9-17(2)27(16)22(29)14-26-20-13-6-5-12-19(20)25-23(26)30-15-21(28)24-18-10-3-4-11-18/h5-6,12-13,16-18H,3-4,7-11,14-15H2,1-2H3,(H,24,28)

InChI Key

AHWFJADGTHDGHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC4CCCC4)C

Origin of Product

United States

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